Methyl clofenapate

Description

An oral hypolipemic agent primarily used in DOGS and RATS.

Structure

3D Structure

Propriétés

IUPAC Name |

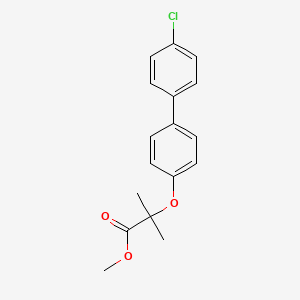

methyl 2-[4-(4-chlorophenyl)phenoxy]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO3/c1-17(2,16(19)20-3)21-15-10-6-13(7-11-15)12-4-8-14(18)9-5-12/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJAWWBXVXWHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO3 | |

| Record name | METHYL CLOFENAPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020836 | |

| Record name | Methyl clofenapate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl clofenapate is a white powder. (NTP, 1992) | |

| Record name | METHYL CLOFENAPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

21340-68-1 | |

| Record name | METHYL CLOFENAPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 2-[(4′-chloro[1,1′-biphenyl]-4-yl)oxy]-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21340-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofenapate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021340681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl clofenapate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL CLOFENAPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54J2WV8PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methyl Clofenapate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl clofenapate is a potent hypolipidemic agent and a well-characterized peroxisome proliferator. Its primary mechanism of action is mediated through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its effects on cellular signaling pathways, gene expression, and physiological processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of metabolic disorders and toxicology.

Core Mechanism of Action: PPARα Agonism

This compound functions as a potent agonist of PPARα, a member of the nuclear receptor superfamily. Upon binding to its ligand, this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This activated PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of a suite of genes involved in lipid metabolism, thereby exerting its hypolipidemic effects.

Signaling Pathway of this compound via PPARα Activation

The signaling cascade initiated by this compound is centered around the activation of PPARα and the subsequent regulation of target gene expression. The key steps are outlined below and visualized in the accompanying diagram.

Caption: Signaling pathway of this compound via PPARα activation.

Physiological and Cellular Effects

The activation of PPARα by this compound leads to a cascade of physiological and cellular changes, primarily observed in the liver of rodent models.

Hypolipidemic Effects

This compound is a potent hypolipidemic agent, effectively reducing circulating levels of triglycerides and cholesterol. This is achieved through the coordinated upregulation of genes involved in fatty acid uptake, β-oxidation, and the downregulation of genes involved in lipid synthesis.

Table 1: Quantitative Effects of Peroxisome Proliferators on Lipid Metabolism *

| Parameter | Species | Treatment | Dosage | Duration | Change | Reference |

| Serum Triglycerides | Rat | This compound | 25 mg/kg/day | 4 days | ↓ | [1] |

| Serum Cholesterol | Rat | This compound | 25 mg/kg/day | 4 days | ↓ | [1] |

| Hepatic Carnitine Acyltransferase | Rat | This compound | 25 mg/kg/day | 4 days | ↑ | [1] |

Peroxisome Proliferation and Hepatomegaly

A hallmark effect of this compound in rodents is the proliferation of peroxisomes in hepatocytes. This is accompanied by a significant increase in liver size (hepatomegaly), which is a result of both an increase in cell number (hyperplasia) and an increase in cell size (hypertrophy)[1].

Table 2: Effects of this compound on Liver Morphology and Cell Proliferation in Rats

| Parameter | Treatment Group | Value | Unit |

| Liver Weight | Control | 10.2 ± 0.8 | g |

| This compound (25 mg/kg/day, 4 days) | 15.8 ± 1.2 | g | |

| Hepatocyte Labeling Index (%) | Control | < 0.1 | % |

| This compound (25 mg/kg/day, 2 days) | 12.5 ± 2.1 | % |

*Data synthesized from descriptive reports in the literature; specific tables with this data were not available.[1]

Regulation of Gene Expression

The activation of PPARα by this compound directly influences the transcription of a wide array of genes, primarily those involved in lipid homeostasis.

Table 3: Key PPARα Target Genes Regulated by Peroxisome Proliferators

| Gene | Function | Effect of PPARα Agonist |

| Fatty Acid Transport and Uptake | ||

| CD36 (FAT) | Fatty acid translocase | Upregulation |

| FABP1 | Fatty acid binding protein 1 | Upregulation |

| Peroxisomal β-oxidation | ||

| ACOX1 | Acyl-CoA oxidase 1 | Upregulation |

| ECH1 | Enoyl-CoA hydratase 1 | Upregulation |

| HSD17B4 | 17β-hydroxysteroid dehydrogenase type 4 | Upregulation |

| Mitochondrial β-oxidation | ||

| CPT1A | Carnitine palmitoyltransferase 1A | Upregulation |

| CPT2 | Carnitine palmitoyltransferase 2 | Upregulation |

| Omega-oxidation | ||

| CYP4A family | Cytochrome P450, family 4, subfamily A | Upregulation |

| Lipogenesis | ||

| SREBP-1c | Sterol regulatory element-binding protein 1c | Downregulation (indirect) |

| FASN | Fatty acid synthase | Downregulation (indirect) |

*This table represents a generalized list of PPARα target genes. Specific gene expression studies for this compound are limited.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

In Vivo Study in Rodents

Objective: To assess the effects of this compound on liver weight, histology, and serum lipid profiles in rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Corn oil (vehicle)

-

Gavage needles

-

Standard laboratory animal diet and housing

-

Analytical equipment for serum lipid analysis

-

Histology equipment (formalin, paraffin, microtome, stains)

Procedure:

-

Acclimatize animals for at least one week prior to the study.

-

Randomly assign animals to control and treatment groups (n=8-10 per group).

-

Prepare a suspension of this compound in corn oil at the desired concentration (e.g., 25 mg/mL).

-

Administer this compound (e.g., 25 mg/kg body weight) or vehicle (corn oil) to the respective groups daily via oral gavage for a specified duration (e.g., 4 days).

-

Monitor animal health and body weight daily.

-

At the end of the treatment period, euthanize the animals and collect blood via cardiac puncture.

-

Isolate serum and analyze for total cholesterol, triglycerides, HDL, and LDL levels.

-

Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histological analysis.

-

Process the fixed liver tissue for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin).

-

Analyze liver sections for changes in morphology, including cell size, number, and evidence of peroxisome proliferation.

Caption: Experimental workflow for an in vivo study of this compound in rats.

Electron Microscopy for Peroxisome Proliferation

Objective: To visualize and quantify the proliferation of peroxisomes in hepatocytes following this compound treatment.

Materials:

-

Liver tissue from control and treated animals

-

Glutaraldehyde and paraformaldehyde fixative solution

-

Osmium tetroxide

-

Uranyl acetate and lead citrate stains

-

Resin for embedding

-

Ultramicrotome

-

Transmission Electron Microscope (TEM)

Procedure:

-

Obtain small (approx. 1 mm³) sections of liver tissue immediately after excision.

-

Fix the tissue in a solution of 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer (pH 7.4) for 2-4 hours at 4°C.

-

Wash the tissue in cacodylate buffer.

-

Post-fix in 1% osmium tetroxide in cacodylate buffer for 1-2 hours at 4°C.

-

Dehydrate the tissue through a graded series of ethanol concentrations.

-

Infiltrate and embed the tissue in an appropriate resin (e.g., Epon).

-

Polymerize the resin at 60°C for 48 hours.

-

Cut ultrathin sections (60-90 nm) using an ultramicrotome.

-

Mount the sections on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections using a Transmission Electron Microscope.

-

Capture images of hepatocytes and quantify the number and size of peroxisomes.

Hepatocyte Ploidy Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the ploidy distribution of hepatocytes.

Materials:

-

Liver tissue from control and treated animals

-

Collagenase perfusion solution

-

Propidium iodide (PI) or DAPI staining solution

-

Flow cytometer

Procedure:

-

Isolate hepatocytes from the liver by in situ collagenase perfusion.

-

Prepare a single-cell suspension of hepatocytes.

-

Fix the cells in 70% ethanol at -20°C.

-

Wash the cells with PBS and treat with RNase A.

-

Stain the cells with a DNA-binding fluorescent dye such as propidium iodide (PI) or DAPI.

-

Analyze the stained cells using a flow cytometer.

-

Gate on the hepatocyte population based on forward and side scatter properties.

-

Acquire DNA content histograms and analyze the distribution of cells in different ploidy states (2n, 4n, 8n, etc.).

Conclusion

This compound exerts its potent hypolipidemic and peroxisome-proliferating effects primarily through the activation of the nuclear receptor PPARα. This leads to a profound reprogramming of gene expression, favoring fatty acid catabolism and peroxisome biogenesis, particularly in the liver of rodents. The detailed mechanisms and experimental protocols outlined in this guide provide a framework for further research into the therapeutic potential and toxicological profile of this compound and other PPARα agonists. A deeper understanding of the specific gene targets and the downstream consequences of PPARα activation will be crucial for the development of novel therapies for metabolic diseases while mitigating potential adverse effects.

References

The Peroxisome Proliferator-Activated Receptor α (PPARα) Agonist Clofibrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the research applications of methyl clofibrate, more commonly known as clofibrate. This compound has been a cornerstone in lipid metabolism research for decades, primarily due to its potent activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This document provides a comprehensive overview of its mechanism of action, quantitative effects on lipid profiles, and detailed protocols for key experimental assays used to investigate its activity.

Core Mechanism of Action: PPARα Activation

Clofibrate's primary mechanism of action is the activation of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.[1][2] Upon binding to its ligand, such as clofibric acid (the active metabolite of clofibrate), PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This activation leads to a cascade of downstream effects, primarily enhancing the catabolism of fatty acids.

Quantitative Effects on Lipid Metabolism

Clofibrate has been extensively studied for its effects on plasma lipid and lipoprotein levels. Clinical and preclinical studies have demonstrated its efficacy in reducing triglyceride and cholesterol levels. The following tables summarize the quantitative data from key studies.

Table 1: Effect of Clofibrate on Plasma Triglycerides

| Study Population | Treatment and Dosage | Duration | Mean Triglyceride Reduction (%) | Citation(s) |

| Patients with Hypertriglyceridemia | Clofibrate | 1 month | 32 | [1] |

| Patients with Hyperlipoproteinemia Type III | Oral Clofibrate | 8 weeks | ~50 | [4] |

| Patients with Familial Combined Hyperlipidemia | Clofibrate 1000 mg bid | 12 weeks | Not significantly different from placebo | [5] |

Table 2: Effect of Clofibrate on Plasma Cholesterol

| Study Population | Treatment and Dosage | Duration | Mean Total Cholesterol Reduction (%) | Mean VLDL Cholesterol Reduction (%) | Citation(s) |

| Patients with Hyperlipoproteinemia Type III | Oral Clofibrate | 8 weeks | ~40 | ~60 | [4] |

| WHO Primary Prevention Trial | Clofibrate | 5.3 years | 9 | Not Reported | [6] |

| Patients with Hyperlipidemia | Clofibrate | 1 month | No significant change | 38 | [1] |

Signaling Pathway

The activation of PPARα by clofibrate initiates a signaling cascade that ultimately alters the expression of genes involved in lipid metabolism. The following diagram illustrates this pathway.

Caption: Clofibrate's active form, clofibric acid, activates the PPARα/RXR heterodimer, leading to the transcription of genes that regulate lipid metabolism.

Experimental Protocols

In Vitro PPARα Activation Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the ability of a compound to activate PPARα in a cell-based system.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS

-

Opti-MEM

-

Lipofectamine 2000

-

pSG5-hPPARα expression vector

-

pPPRE-luciferase reporter vector (containing PPREs upstream of a luciferase gene)

-

pRL-TK (Renilla luciferase control vector)

-

Clofibrate (or clofibric acid)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Methodology:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in 24-well plates at a density of 5 x 10^4 cells/well and culture overnight.

-

On the day of transfection, prepare a DNA-lipid complex in Opti-MEM containing the pSG5-hPPARα, pPPRE-luciferase, and pRL-TK vectors using Lipofectamine 2000 according to the manufacturer's instructions.

-

Add the transfection complex to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh DMEM containing 10% FBS.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh serum-free DMEM.

-

Treat the cells with varying concentrations of clofibrate (or clofibric acid) or a vehicle control (e.g., DMSO). Incubate for 24 hours.[7]

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[8]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold activation relative to the vehicle control.

-

Northern Blot Analysis of PPARα Target Gene Expression in Liver

This protocol details the detection and quantification of specific mRNA transcripts in liver tissue following clofibrate treatment.

Materials:

-

Liver tissue from control and clofibrate-treated animals

-

TRIzol reagent

-

Chloroform, Isopropanol, 75% Ethanol

-

DEPC-treated water

-

Formaldehyde, Formamide, MOPS buffer

-

Agarose

-

Nylon membrane

-

UV crosslinker

-

Hybridization oven

-

Radiolabeled probe for a PPARα target gene (e.g., CPT1A)

-

Hybridization buffer (e.g., PerfectHyb Plus)

-

Wash buffers (SSC, SDS)

-

Phosphorimager or X-ray film

Methodology:

-

RNA Isolation:

-

Homogenize frozen liver tissue in TRIzol reagent.

-

Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.

-

Wash the RNA pellet with 75% ethanol and resuspend in DEPC-treated water.

-

Quantify the RNA and assess its integrity by gel electrophoresis.

-

-

Gel Electrophoresis and Transfer:

-

Hybridization and Detection:

-

Prehybridize the membrane in hybridization buffer at 68°C for at least 30 minutes.[10]

-

Denature the radiolabeled probe and add it to the hybridization buffer.

-

Hybridize the membrane with the probe overnight at 68°C.[10]

-

Perform a series of washes with increasing stringency (decreasing SSC concentration and increasing temperature) to remove non-specifically bound probe.

-

Expose the membrane to a phosphorimager screen or X-ray film to detect the hybridized probe.

-

Quantify the band intensities and normalize to a housekeeping gene (e.g., GAPDH or actin) to determine relative mRNA expression levels.

-

Sterol Balance Studies in Rodents

This protocol outlines a method to assess the effects of clofibrate on cholesterol absorption and synthesis.

Materials:

-

Metabolic cages for individual housing of rodents

-

Powdered rodent chow

-

Clofibrate

-

Non-absorbable marker (e.g., chromic oxide)

-

Fecal collection tubes

-

Bile duct cannulation setup (for bile collection, if required)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Internal standards (e.g., 5α-cholestane)

Methodology:

-

Animal Acclimation and Diet:

-

Individually house rodents in metabolic cages and allow them to acclimate for several days.

-

Provide a powdered diet mixed with a non-absorbable marker.

-

For the treatment group, incorporate a defined concentration of clofibrate into the diet.

-

-

Sample Collection:

-

Collect feces daily for a period of 5-7 days after an initial equilibration period on the respective diets.

-

If biliary sterol excretion is to be measured, perform bile duct cannulation and collect bile for a defined period.

-

-

Sterol Extraction and Analysis:

-

Dry and homogenize the fecal samples.

-

Perform alkaline hydrolysis of an aliquot of the fecal homogenate to liberate sterols from their esterified forms.

-

Extract the neutral sterols using an organic solvent (e.g., hexane).[13]

-

Derivatize the sterols to make them volatile for GC analysis (e.g., silylation).

-

Analyze the sterol composition by GC-MS, using an internal standard for quantification.[14][15]

-

-

Calculations:

-

Calculate the daily fecal neutral sterol excretion.

-

By relating the excretion of dietary and endogenous sterols to the intake of the non-absorbable marker, calculate cholesterol absorption and endogenous cholesterol synthesis.

-

Conclusion

Clofibrate remains a valuable tool in metabolic research, offering a robust method to investigate the roles of PPARα in lipid homeostasis and related pathologies. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound. While its clinical use has been largely superseded by newer drugs with more favorable safety profiles, its utility in a research context is undisputed.[6] Careful consideration of experimental design and adherence to detailed protocols are essential for generating reliable and reproducible data in the study of clofibrate and its impact on cellular and systemic metabolism.

References

- 1. Influence of gemfibrozil and clofibrate on metabolism of cholesterol and plasma triglycerides in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Clofibrate - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Comparison of gemfibrozil and clofibrate on serum lipids in familial combined hyperlipidemia. A randomized placebo-controlled, double-blind, crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The clofibrate saga: a retrospective commentary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. korambiotech.com [korambiotech.com]

- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 11. Northern blot - Wikipedia [en.wikipedia.org]

- 12. gladstone.org [gladstone.org]

- 13. lipidmaps.org [lipidmaps.org]

- 14. Sterol balance studies in the rat. Effects of dietary cholesterol and beta-sitosterol on sterol balance and rate-limiting enzymes of sterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sterol metabolism in the rat: effect of alcohol on sterol metabolism in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Clofenapate as a PPARα Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl clofenapate is a potent peroxisome proliferator and a recognized agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a ligand-activated transcription factor, PPARα is a key regulator of lipid and glucose metabolism, making it a significant target for therapeutic intervention in metabolic diseases. This technical guide provides an in-depth overview of this compound's role as a PPARα agonist, detailing its mechanism of action, effects on gene expression, and relevant experimental protocols. Quantitative data from in vivo studies are presented, and methodologies for key assays are described to facilitate further research and drug development efforts.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of a wide array of genes involved in metabolism and inflammation. The PPAR subfamily consists of three isotypes: PPARα, PPARβ/δ, and PPARγ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.

This compound is a chemical compound that has been identified as a potent activator of PPARα. Its ability to induce peroxisome proliferation and modulate the expression of PPARα target genes has made it a valuable tool in studying the physiological and pathological roles of PPARα. This guide will explore the technical aspects of this compound as a PPARα agonist.

Mechanism of Action

This compound exerts its effects by binding to and activating PPARα. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid metabolism.

Figure 1: PPARα signaling pathway activated by this compound.

Quantitative Data

The following tables summarize the quantitative data from in vivo studies on the effects of this compound.

Table 1: In Vivo Effects of this compound on Gene Expression in Rat Liver

| Compound | Dose | Duration | Target Gene | Fold Induction (mRNA) | Reference |

| This compound | 2.5 mg/kg/day (oral gavage) | 2-8 days | Acyl-CoA Oxidase (ACOX1) | 35 | [1] |

| This compound | 2.5 mg/kg/day (oral gavage) | 2-8 days | Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase | 60 | [1] |

Table 2: In Vivo Effects of this compound on Hepatocyte Parameters in Rats

| Compound | Dose | Duration | Parameter | Observation | Reference |

| This compound | 25 mg/kg/day (oral gavage) | Up to 4 days | Hepatomegaly | Combination of hepatocyte hyperplasia and centrilobular cell hypertrophy | [2] |

Experimental Protocols

In Vivo Study of this compound in Rats

This protocol describes a general procedure for studying the in vivo effects of this compound on liver gene expression in rats.

Objective: To determine the effect of this compound on the expression of PPARα target genes in the liver.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Corn oil (vehicle)

-

Oral gavage needles

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Animal Acclimation: House male Sprague-Dawley rats under standard laboratory conditions for at least one week prior to the experiment.

-

Dosing: Prepare a suspension of this compound in corn oil. Administer this compound to the treatment group via oral gavage at a dose of 2.5 mg/kg body weight daily. Administer an equivalent volume of corn oil to the control group.

-

Treatment Duration: Continue daily administration for a period of 2 to 8 days.

-

Tissue Collection: At the end of the treatment period, euthanize the rats and collect liver tissue samples.

-

RNA Extraction: Immediately process or snap-freeze the liver samples in liquid nitrogen and store at -80°C. Extract total RNA from the liver tissue using a suitable RNA extraction kit according to the manufacturer's instructions.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using primers specific for PPARα target genes (e.g., ACOX1, CPT1A) and a suitable housekeeping gene for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

Figure 2: Workflow for in vivo analysis of this compound effects.

In Vitro PPARα Transactivation Assay (General Protocol)

This protocol outlines a general method for a luciferase reporter assay to determine the in vitro potency (e.g., EC50) of a compound as a PPARα agonist.

Objective: To quantify the activation of PPARα by a test compound in a cell-based assay.

Materials:

-

HEK293T or HepG2 cells

-

Cell culture medium (e.g., DMEM) and supplements

-

PPARα expression plasmid

-

Luciferase reporter plasmid containing PPREs

-

Transfection reagent

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (this compound). Include a vehicle control (DMSO) and a positive control (a known PPARα agonist).

-

Incubation: Incubate the cells with the compounds for 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Figure 3: General workflow for a PPARα reporter gene assay.

Conclusion

This compound serves as a potent tool for investigating the roles of PPARα in metabolic regulation. The available in vivo data clearly demonstrate its ability to induce the expression of key genes involved in fatty acid oxidation. While specific in vitro potency data such as the EC50 value remains to be fully characterized in publicly accessible literature, the provided protocols offer a framework for conducting such investigations. Further research to quantify the in vitro activity of this compound and to expand the profile of its target genes will be invaluable for the fields of metabolic research and drug development.

References

- 1. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose and Effect Thresholds for Early Key Events in a PPARα-Mediated Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Effects of Methyl Clofenapate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl clofenapate, a derivative of clofibrate, is a potent hypolipidemic agent and a well-characterized peroxisome proliferator. Its biological effects are primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. This technical guide provides a comprehensive overview of the multifaceted biological effects of this compound, with a focus on its mechanism of action, impact on lipid metabolism, and influence on cellular processes such as proliferation and hypertrophy. Quantitative data from key studies are summarized, and the underlying signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's physiological and toxicological properties.

Core Mechanism of Action: PPARα Activation

This compound functions as a classic agonist for PPARα.[1][2] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][3] This binding event initiates the transcription of a suite of genes involved in fatty acid uptake, binding, and catabolism.[1][4]

The central role of PPARα in mediating the effects of peroxisome proliferators like this compound has been unequivocally demonstrated in studies using PPARα-null mice.[4] These genetically modified animals are resistant to the pleiotropic effects induced by these compounds, including peroxisome proliferation, hepatomegaly, and changes in lipid-metabolizing enzyme expression.[3][4]

Figure 1: PPARα signaling pathway activated by this compound.

Biological Effects on the Liver

The liver is the primary target organ for this compound. Its administration in rodents leads to a series of well-documented effects, including hepatomegaly, peroxisome proliferation, and changes in hepatocyte nuclearity.

Hepatomegaly: A Combination of Hypertrophy and Hyperplasia

Chronic administration of this compound induces significant liver enlargement (hepatomegaly).[5] This is a result of both an increase in the size of individual hepatocytes (hypertrophy) and an increase in the number of hepatocytes (hyperplasia).[5][6][7] Studies in rats have shown that daily administration of 25 mg/kg this compound leads to progressive hypertrophic changes and peaks in mitotic activity occurring at 40, 64, and 84 hours after the initial dose.[7] The hyperplasia is thought to occur predominantly in a sensitive sub-population of binucleated hepatocytes.[6]

Peroxisome Proliferation

A hallmark effect of this compound is the dramatic increase in the number and size of peroxisomes in hepatocytes.[6] This phenomenon is a direct consequence of PPARα activation and the subsequent upregulation of genes encoding peroxisomal proteins, particularly those involved in the β-oxidation of fatty acids.[2][4] It's important to note that while peroxisome proliferation is a key effect, it can occur independently of hyperplasia.[6] For instance, in Snell dwarf mice, this compound induced similar degrees of peroxisome proliferation in both dwarf and heterozygous mice, but hyperplasia only occurred in the latter.[6]

Effects on Hepatocellular Nuclearity and Mitosis

This compound influences the nuclear characteristics of hepatocytes. In heterozygous mice, a reduction in the incidence of binucleated hepatocytes from approximately 50% to 20% was observed following treatment, with S-phase DNA synthesis occurring predominantly in these binucleated cells.[6] Furthermore, during mitosis induced by this compound, there is a redistribution of peroxisomes to the perinuclear region, leading to a close apposition between these organelles and chromosomes.[5]

Effects on Lipid Metabolism

As a hypolipidemic agent, this compound significantly alters lipid profiles. Clinical trials in patients with essential hyperlipidemias have demonstrated its efficacy in reducing plasma lipid levels.[8][9] The primary mechanism for this effect is the PPARα-mediated increase in the expression of genes involved in fatty acid oxidation. This leads to enhanced catabolism of fatty acids, thereby reducing the availability of substrates for the synthesis of triglycerides and very-low-density lipoproteins (VLDL).

Gene Expression Modulation

The activation of PPARα by this compound leads to a coordinated and rapid transcriptional activation of a network of genes. The primary targets are genes encoding enzymes for the peroxisomal β-oxidation system.[2] This includes acyl-CoA oxidase, the rate-limiting enzyme in this pathway.[10] Additionally, genes involved in fatty acid transport and binding are also upregulated.[4] This modulation of gene expression is the fundamental mechanism by which this compound exerts its effects on lipid metabolism and cellular structure.

Toxicological Profile: Non-Genotoxic Hepatocarcinogen

In rodents, long-term exposure to high doses of peroxisome proliferators, including this compound, can lead to the development of liver tumors.[2][6] However, these compounds are considered non-genotoxic carcinogens, meaning they do not directly damage DNA.[2][6] The proposed mechanism for their carcinogenicity involves sustained oxidative stress resulting from a significant imbalance between the production of hydrogen peroxide by peroxisomal oxidases and its degradation by catalase.[2] This chronic oxidative stress is thought to lead to oxidative DNA damage, promoting tumor development.[2] It is important to note that the hepatocarcinogenic response to peroxisome proliferators is species-specific, with rodents being much more sensitive than humans.[4] This difference is partly attributed to lower levels of PPARα expression in human liver compared to rodent liver.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Effects of this compound on Liver Hyperplasia in Rats

| Parameter | Treatment Group | Time Point | Result | Reference |

| Mitotic Index (Colchicine-arrested metaphases) | This compound (25 mg/kg/day) | 40 hours | 1.3% | [7] |

| 64 hours | 6.4% | [7] | ||

| 84 hours | 6.8% | [7] | ||

| Partial Hepatectomy | 36 hours | 21.3% | [7] |

Table 2: Effects of this compound on Hepatocyte Nuclearity in Mice

| Parameter | Animal Model | Before Treatment | After Treatment | Reference |

| Incidence of Binucleated Hepatocytes | Heterozygous Mice | ~50% | ~20% | [6] |

| Snell Dwarf Mice | ~20% | Unchanged | [6] |

Experimental Protocols and Workflows

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies employed in the cited studies can be outlined.

General Animal Study Workflow

The typical workflow for in vivo studies investigating the effects of this compound involves several key stages: animal selection, compound administration, sample collection, and downstream analysis.

Figure 2: General workflow for in vivo studies of this compound.

Hepatocyte Isolation Protocol (Conceptual)

Hepatocytes are often isolated for in vitro studies or for analyzing specific cellular populations. The standard method involves collagenase perfusion.

-

Anesthesia: The animal is deeply anesthetized.

-

Cannulation: The portal vein is cannulated.

-

Perfusion: The liver is perfused with a calcium-free buffer to wash out the blood, followed by a buffer containing collagenase to digest the extracellular matrix.

-

Dissociation: The digested liver is excised, and the cell suspension is gently dispersed.

-

Filtration and Centrifugation: The suspension is filtered to remove undigested tissue, and hepatocytes are pelleted by low-speed centrifugation.

-

Purification: Further purification steps, such as density gradient centrifugation, may be performed to enrich for viable hepatocytes.

-

Cell Culture or Analysis: The isolated hepatocytes are then used for cell culture experiments or direct analysis.

Conclusion

This compound is a valuable tool compound for studying the biological roles of PPARα and the phenomenon of peroxisome proliferation. Its potent effects on lipid metabolism underscore the therapeutic potential of targeting the PPARα pathway. However, the associated risk of hepatocarcinogenesis in rodents, although not directly translatable to humans, highlights the importance of understanding the species-specific responses to PPARα agonists. This guide provides a foundational understanding of the biological effects of this compound, which can inform further research and drug development efforts in the field of metabolic diseases.

References

- 1. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]

- 2. Peroxisome Proliferators and Peroxisome Proliferator-Activated Receptor α: Biotic and Xenobiotic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endocrine.org [endocrine.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Juxtaposition of peroxisomes and chromosomes in mitotic hepatocytes following this compound administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects produced by the non-genotoxic hepatocarcinogen methylclofenapate in dwarf mice: peroxisome induction uncoupled from DNA synthesis and nuclearity changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitosis and histopathology in rat liver during methylclofenapate-induced hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical trial of this compound (a derivative of clofibrate) in patients with essential hyperlipidaemias--with special reference to type II (primary) hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparison of clofibrate and its derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PPARalpha mediates the effects of the pesticide methyl thiophanate on liver of the lizard Podarcis sicula - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Clofenapate-Induced Peroxisome Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl clofenapate, a potent hypolipidemic agent, is a classic example of a peroxisome proliferator. These compounds are characterized by their ability to induce a dramatic increase in the number and size of peroxisomes, primarily in the hepatocytes of rodents. This phenomenon, known as peroxisome proliferation, is accompanied by significant alterations in lipid metabolism and has been a subject of extensive research due to its implications for both therapeutic intervention in metabolic disorders and potential hepatocarcinogenesis. This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with this compound-induced peroxisome proliferation, aimed at researchers, scientists, and professionals in drug development.

Core Mechanism of Action: The PPARα Signaling Pathway

The biological effects of this compound are predominantly mediated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2][3]

The Signaling Cascade:

-

Ligand Activation: this compound, acting as a ligand, binds to and activates PPARα in the cytoplasm.

-

Heterodimerization: Upon activation, PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The PPARα-RXR heterodimer translocates into the nucleus.

-

PPRE Binding: Inside the nucleus, the complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits co-activator proteins, initiating the transcription of genes involved in peroxisome proliferation, fatty acid oxidation, and lipid metabolism.

Key target genes upregulated by the PPARα-RXR complex include those encoding for enzymes of the peroxisomal β-oxidation pathway, such as Acyl-CoA oxidase (ACOX), the rate-limiting enzyme.[1][3]

Quantitative Data on this compound Induction

The administration of this compound leads to dose-dependent and time-dependent changes in various physiological and biochemical parameters in rodents.

Table 1: Dose-Response Effects of this compound in Rats

| Parameter | Dose (mg/kg/day) | Duration | Observation |

| Relative Liver Weight | 25 | 4 days | Significant increase[2] |

| 25 | 7 days | Significant increase[4] | |

| Hepatocyte Hyperplasia | 25 | 4 days | Increased, mainly in the periportal region[2] |

| 25 | 7 days | S-phase activity significantly elevated[4] | |

| Hepatocyte Hypertrophy | 25 | 4 days | Observed in the centrilobular region[2] |

| Peroxisome Number | 25 | 4 days | Increased number of peroxisomes in mitotic hepatocytes[2] |

Table 2: Effects of this compound on Peroxisomal Enzyme Activity

| Enzyme | Species | Dose (mg/kg/day) | Duration | Fold Induction |

| Palmitoyl-CoA Oxidation | Rat | 25 | 28 days | ~10-fold |

| Acyl-CoA Oxidase (ACOX) | Rat | 25 | 28 days | Significant increase |

Note: Specific fold-induction values can vary based on the specific experimental conditions and assay methods used.

Experimental Protocols

A variety of experimental techniques are employed to study this compound-induced peroxisome proliferation. Below are detailed methodologies for key experiments.

Electron Microscopy for Visualization of Peroxisomes

Transmission electron microscopy (TEM) is the gold standard for visualizing the ultrastructural changes in hepatocytes, including the proliferation of peroxisomes.

Protocol:

-

Tissue Fixation: Perfuse the liver with a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer, pH 7.4). Cut the liver into small blocks (approx. 1 mm³) and immerse in the same fixative for at least 2 hours at 4°C.

-

Post-fixation: Wash the tissue blocks in cacodylate buffer and post-fix with 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

-

Infiltration and Embedding: Infiltrate the dehydrated tissue with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin. Embed the tissue in resin blocks and polymerize at 60°C for 48 hours.

-

Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.

-

Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope. Peroxisomes will appear as small, ovoid organelles with a dense matrix, sometimes containing a crystalloid core.

Quantification of Peroxisome Proliferation

The increase in peroxisome number and volume can be quantified from electron micrographs using stereological methods.

Protocol:

-

Image Acquisition: Capture a systematic random series of electron micrographs from the liver sections of both control and treated animals at a suitable magnification.

-

Point Counting: Overlay a grid of points onto each micrograph.

-

Volume Density Calculation:

-

Count the number of points falling on peroxisomes (Pp).

-

Count the total number of points falling on the hepatocyte cytoplasm (Pc).

-

Calculate the volume density (Vv) of peroxisomes as: Vv = Pp / Pc.

-

-

Numerical Density Calculation:

-

Count the number of peroxisome profiles per unit area of cytoplasm (Na).

-

Calculate the numerical density (Nv) using appropriate stereological formulas (e.g., the Weibel and Gomez method), which requires assumptions about the shape and size distribution of peroxisomes.

-

-

Statistical Analysis: Compare the volume and numerical densities between control and this compound-treated groups using appropriate statistical tests.

Peroxisomal β-Oxidation Assay

This assay measures the activity of the peroxisomal fatty acid β-oxidation system, which is significantly induced by this compound. A common method measures the production of H₂O₂ by acyl-CoA oxidase.

Protocol:

-

Homogenate Preparation: Homogenize liver tissue in a suitable buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 3 mM HEPES, pH 7.2).

-

Subcellular Fractionation (Optional): To specifically measure peroxisomal activity, isolate a peroxisome-enriched fraction by differential or density gradient centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Potassium phosphate buffer (pH 8.0)

-

Palmitoyl-CoA (substrate)

-

Flavin adenine dinucleotide (FAD) (cofactor for ACOX)

-

4-hydroxyphenylacetic acid

-

Horseradish peroxidase

-

-

Assay Procedure:

-

Add the liver homogenate or peroxisomal fraction to the reaction mixture.

-

Incubate at 37°C. The acyl-CoA oxidase will oxidize palmitoyl-CoA, producing H₂O₂.

-

The H₂O₂ produced will react with 4-hydroxyphenylacetic acid in the presence of horseradish peroxidase to form a fluorescent product.

-

-

Measurement: Measure the increase in fluorescence over time using a fluorometer (excitation ~320 nm, emission ~400 nm).

-

Calculation: Calculate the rate of H₂O₂ production, which is proportional to the peroxisomal β-oxidation activity. A standard curve using known concentrations of H₂O₂ should be used for quantification.[5]

Gene Expression Analysis of PPARα Target Genes

Quantitative real-time PCR (qRT-PCR) is used to measure the changes in mRNA levels of PPARα target genes.

Protocol:

-

RNA Extraction: Isolate total RNA from liver tissue of control and treated animals using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., Acox1) and a reference gene (e.g., Gapdh or Actb), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based chemistry.

-

Perform the PCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

Conclusion

This compound serves as a valuable tool for investigating the molecular mechanisms of peroxisome proliferation and the role of PPARα in regulating lipid metabolism. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies in this field. A thorough understanding of these techniques and the underlying biological pathways is crucial for interpreting experimental results and for the development of novel therapeutic strategies targeting metabolic diseases. The potential for hepatocarcinogenicity of peroxisome proliferators in rodents, however, underscores the importance of careful species-specific toxicological evaluation in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Juxtaposition of peroxisomes and chromosomes in mitotic hepatocytes following this compound administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactome | PPARA activates gene expression [reactome.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Early Studies on Methyl Clofenapate and Clofibrate

This technical guide provides a comprehensive overview of the early research conducted on the lipid-lowering agents this compound and its predecessor, clofibrate. The focus is on the core biochemical effects, mechanisms of action, and the experimental methodologies employed in seminal studies.

Introduction

Clofibrate, introduced in the 1960s, was one of the first widely used drugs for the treatment of hyperlipidemia.[1] It belongs to the fibrate class of drugs, which are known to modulate lipid metabolism.[2][3] this compound was developed as a derivative of clofibrate with the aim of improving potency and efficacy. Early comparative studies in the 1970s sought to elucidate the relative effects of these two compounds on serum lipids and explore their underlying mechanisms of action.

Mechanism of Action: Activation of PPARα

The primary mechanism of action for both clofibrate and this compound involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in the regulation of lipid metabolism.[2][4]

Activation of PPARα leads to a cascade of downstream effects:

-

Increased Lipoprotein Lipase Activity: PPARα activation enhances the expression and activity of lipoprotein lipase (LPL), an enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. This leads to a reduction in circulating triglyceride levels.[2]

-

Increased Fatty Acid Oxidation: Fibrates stimulate the uptake and beta-oxidation of fatty acids in the liver and muscle by upregulating the expression of genes involved in these pathways.[4]

-

Reduced VLDL Production: By increasing fatty acid catabolism, the availability of fatty acids for triglyceride and subsequent VLDL synthesis in the liver is reduced.[4]

-

Modulation of Apolipoprotein Expression: Fibrates are known to decrease the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, and increase the expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), which are components of high-density lipoprotein (HDL).[2]

Quantitative Data from Early Comparative Studies

Early clinical trials directly comparing this compound and clofibrate are limited, with much of the foundational research conducted in the early 1970s. The following tables summarize the key quantitative findings from these pioneering studies.

Table 1: Effects on Serum Lipids in Patients with Hyperlipidaemia

| Parameter | Clofibrate | This compound | Reference |

| Serum Cholesterol | ↓ | ↓↓ | [5] |

| Serum Triglycerides | ↓↓ | ↓↓↓ | [5] |

| LDL Cholesterol | ↓ | ↓ | [5] |

| VLDL Cholesterol | ↓↓ | ↓↓↓ | [5] |

Arrow count indicates the relative magnitude of the effect.

Table 2: Hepatomegalic and Peroxisome Proliferative Effects in Rats

| Parameter | Clofibrate | This compound | Reference |

| Liver Weight Increase | + | ++ | [6] |

| Peroxisome Proliferation | + | +++ | [6] |

Plus sign count indicates the relative magnitude of the effect.

Experimental Protocols from Early Studies

The methodologies employed in the early 1970s for lipid analysis and cellular studies laid the groundwork for modern research. Below are detailed descriptions of the key experimental protocols used.

Objective: To quantify the levels of total cholesterol, triglycerides, and lipoprotein fractions in patient serum.

Methodology: Gas-Liquid Chromatography (GLC) and Ultracentrifugation

-

Sample Collection: Fasting blood samples were collected from patients. Serum was separated by centrifugation.

-

Lipid Extraction: Lipids were extracted from the serum using a chloroform-methanol solvent system.

-

Lipoprotein Fractionation (Ultracentrifugation):

-

Serum density was adjusted with potassium bromide (KBr) solutions.

-

Sequential ultracentrifugation at high speeds was performed to separate lipoprotein fractions based on their density: VLDL (d < 1.006 g/mL), LDL (d = 1.006-1.063 g/mL), and HDL (d = 1.063-1.21 g/mL).

-

-

Triglyceride and Cholesterol Analysis (GLC):

-

The lipid extracts from serum or lipoprotein fractions were saponified to release fatty acids and cholesterol.

-

Fatty acids were methylated to form fatty acid methyl esters (FAMEs).

-

Cholesterol was often derivatized to a more volatile form.

-

The derivatized samples were injected into a gas chromatograph equipped with a flame ionization detector (FID).

-

The retention times and peak areas of the separated components were compared to known standards for identification and quantification.

-

Objective: To evaluate the effects of this compound and clofibrate on liver size and the proliferation of peroxisomes in animal models (typically rats).

Methodology: Gravimetric Analysis and Electron Microscopy

-

Animal Dosing: Rats were administered the test compounds (this compound or clofibrate) or a control vehicle, typically mixed in their feed or administered by oral gavage for a specified period.

-

Hepatomegaly Assessment:

-

At the end of the treatment period, animals were euthanized.

-

The livers were excised, blotted dry, and weighed.

-

Liver weight was expressed as a percentage of the total body weight to normalize for differences in animal size.

-

-

Peroxisome Proliferation Assessment (Electron Microscopy):

-

Small sections of liver tissue were fixed in glutaraldehyde.

-

The fixed tissues were post-fixed in osmium tetroxide, dehydrated in a series of ethanol concentrations, and embedded in an epoxy resin.

-

Ultrathin sections were cut using an ultramicrotome.

-

The sections were stained with uranyl acetate and lead citrate.

-

The stained sections were examined using a transmission electron microscope (TEM).

-

The number and size of peroxisomes in the hepatocytes were qualitatively and sometimes quantitatively assessed from the electron micrographs.

-

Conclusion

The early comparative studies of this compound and clofibrate were instrumental in establishing the fundamental principles of fibrate drug action. These investigations confirmed the superior potency of this compound in lowering serum triglycerides and inducing peroxisome proliferation in animal models. The experimental protocols developed during this era, particularly the use of gas-liquid chromatography and electron microscopy, provided the critical tools for elucidating the biochemical and cellular effects of these compounds. The discovery of PPARα as the molecular target of fibrates has since paved the way for a deeper understanding of lipid homeostasis and the development of more targeted therapies for dyslipidemia.

References

- 1. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fibrates - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Double-blind crossoer clinical trial of pyridinolcarbamate in peripheral arterial disease (arteriosclerosis obliterans) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fenofibrate-promoted hepatomegaly and liver regeneration are PPARα-dependent and partially related to the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Clofenapate's Impact on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of methyl clofenapate on gene expression. This compound is a potent peroxisome proliferator and a valuable tool for investigating lipid metabolism, hepatocyte proliferation, and the intricate signaling networks governed by the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This document synthesizes key findings on its mechanism of action, summarizes its effects on target genes in a structured format, details common experimental protocols, and provides visual representations of the core biological pathways and workflows.

Core Mechanism of Action: PPARα Activation

This compound, like other peroxisome proliferators, exerts its primary effects by acting as a potent agonist for the nuclear receptor PPARα.[1] PPARα is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation.[2][3][4]

The activation sequence is as follows:

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα.

-

Conformational Change & Heterodimerization: This binding induces a conformational change in the PPARα protein, causing the release of co-repressors and the recruitment of co-activators.[3] The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).[3][5]

-

PPRE Binding: The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter or enhancer regions of target genes.[3][6]

-

Transcriptional Regulation: The binding of the complex to PPREs initiates the transcription of a wide array of downstream target genes, leading to significant changes in the cellular transcriptome.[6][7]

Quantitative Overview of Gene Expression Changes

This compound modulates a vast network of genes, primarily centered around lipid metabolism and cell cycle control. As a more potent carcinogen in vivo than related compounds like clofibrate, its effects on gene expression are significant.[1] The following table summarizes key genes and gene families affected by PPARα agonists like this compound, as identified through genome-wide analyses such as ChIP-chip and expression microarrays.[2][7]

| Gene Category | Gene Symbol | Gene Name | Function | Expected Expression Change |

| Fatty Acid Metabolism | ACOX1 | Acyl-CoA Oxidase 1 | Peroxisomal fatty acid beta-oxidation | Upregulation[2][7] |

| ACADL | Acyl-CoA Dehydrogenase, Long Chain | Mitochondrial fatty acid beta-oxidation | Upregulation[2][7] | |

| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting step in fatty acid oxidation | Upregulation[5] | |

| CD36 | CD36 Molecule (Thrombospondin Receptor) | Fatty acid uptake | Upregulation[2][7] | |

| Cholesterol/Steroid Metabolism | SULT2A1 | Sulfotransferase Family 2A Member 1 | Steroid sulfation | Upregulation[2][7] |

| HMGCS1 | HMG-CoA Synthase 1 | Cholesterol synthesis (SREBP target) | Upregulation (via cross-talk)[7] | |

| HMGCR | HMG-CoA Reductase | Cholesterol synthesis (SREBP target) | Upregulation (via cross-talk)[7] | |

| Cell Proliferation & Growth | c-fos, c-jun | - | Immediate-early proto-oncogenes | Upregulation[8][9] |

| E2f8 | E2F Transcription Factor 8 | Transcription factor | Upregulation[3] | |

| UHRF1 | Ubiquitin-Like with PHD and Ring Finger Domains 1 | Epigenetic regulator | Upregulation (via E2f8)[3] | |

| CDH1 | Cadherin 1 (E-cadherin) | Cell adhesion, tumor suppressor | Repression (via UHRF1)[3] | |

| MYC | MYC Proto-Oncogene | Cell cycle progression (Wnt target) | Upregulation (via CDH1 repression)[3] | |

| Hepatokines & Signaling | FGF21 | Fibroblast Growth Factor 21 | Regulates glucose and lipid metabolism | Upregulation[5] |

| IGFBP1 | Insulin-Like Growth Factor Binding Protein 1 | Regulates IGF activity | Upregulation[2][7] | |

| Other PPARα Targets | G0S2 | G0/G1 Switch 2 | Lipid droplet-associated protein | Upregulation[2][7] |

| ANGPTL4 | Angiopoietin-Like 4 | Regulator of lipoprotein lipase | Upregulation[2] |

Signaling Pathways Beyond Lipid Metabolism

While renowned for its role in lipid homeostasis, this compound-induced PPARα activation also influences other critical signaling pathways, contributing to its effects on cell proliferation and hepatocarcinogenesis.

Induction of Immediate-Early Genes

Peroxisome proliferators can rapidly induce the expression of immediate-early proto-oncogenes such as c-fos and c-jun.[8][9] This activation is an early cellular response, independent of peroxisome proliferation itself, and suggests an epigenetic modulation of growth-regulatory signal transduction pathways.[8][9] This response may be mediated, in part, through protein kinase C (PKC).[8]

Epigenetic Regulation of Hepatocyte Proliferation

Recent studies have uncovered a specific axis through which PPARα activation promotes hepatocyte proliferation via epigenetic gene silencing.[3] This pathway involves a cascade of gene expression changes leading to the repression of a key tumor suppressor.

-

E2f8 Induction: Activated PPARA directly induces the expression of the transcription factor E2f8.[3]

-

UHRF1 Upregulation: E2F8, in turn, activates the expression of the epigenetic regulator UHRF1.[3]

-

CDH1 Repression: UHRF1 is recruited to the promoter of the Cdh1 gene (E-cadherin), leading to its methylation and transcriptional repression.[3]

-

Wnt Signaling Activation: The downregulation of CDH1 activates Wnt signaling target genes, such as Myc, which drive cell proliferation.[3]

References

- 1. Comparative effects of clofibrate and this compound on morphological transformation and intercellular communication of Syrian hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profiling of promoter occupancy by PPARα in human hepatoma cells via ChIP-chip analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene repression through epigenetic modulation by PPARA enhances hepatocellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Profiling of promoter occupancy by PPARalpha in human hepatoma cells via ChIP-chip analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of immediate-early gene expression by peroxisome proliferators in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of immediate‐early gene expression by peroxisome proliferators in vitro | Semantic Scholar [semanticscholar.org]

The Role of Methyl Clofenapate in Enhancing Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl clofenapate, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, plays a significant role in the upregulation of fatty acid oxidation pathways in the liver. By activating PPARα, this compound initiates a cascade of genomic and metabolic changes, leading to a marked increase in the capacity of both peroxisomal and mitochondrial β-oxidation. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of this compound on fatty acid metabolism. It is designed to be a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction

Fatty acid oxidation is a critical metabolic process for energy production, particularly in tissues with high energy demands such as the liver, heart, and skeletal muscle. Dysregulation of this pathway is implicated in a variety of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. Pharmacological intervention to enhance fatty acid oxidation represents a promising therapeutic strategy. This compound has been extensively studied as a model compound for inducing peroxisome proliferation and stimulating fatty acid catabolism. This guide will explore the core aspects of its function.

Mechanism of Action: PPARα Activation

This compound exerts its primary effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor. The signaling cascade is as follows:

-

Ligand Binding: this compound, a lipophilic molecule, enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm.

-

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The PPARα-RXR heterodimer translocates to the nucleus.

-

PPRE Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits coactivator proteins and initiates the transcription of a suite of genes involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.

Figure 1: PPARα Signaling Pathway Activation by this compound.

Quantitative Effects on Fatty Acid Oxidation

Treatment with this compound leads to significant changes in the expression and activity of enzymes involved in fatty acid oxidation. The available quantitative data from studies on rats treated with this compound are summarized below.

Gene Expression Changes

This compound robustly induces the transcription of genes encoding key enzymes in the peroxisomal β-oxidation pathway.

| Gene | Fold Induction (mRNA) | Organism/Model | Reference |

| Acyl-CoA Oxidase (ACOX1) | 35-fold | Rat Liver | [1] |

| Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Bifunctional Enzyme) | 60-fold | Rat Liver | [1] |

Enzyme Activity Changes

The induction of gene expression translates to increased enzymatic activity, enhancing the overall capacity for fatty acid breakdown.

| Enzyme | Fold Induction (Activity) | Organism/Model | Reference |

| Carnitine Acetyltransferase | Increased | Rat Liver | [2] |

| Peroxisomal β-oxidation | 2 to 3-fold | Rat Liver | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on fatty acid oxidation.

Animal Treatment and Sample Collection

Objective: To induce peroxisome proliferation and upregulation of fatty acid oxidation in a rodent model.

Protocol:

-

Animal Model: Male Wistar rats (200-250g) are commonly used.

-

Treatment: Administer this compound daily by oral gavage at a dose of 2.5 - 25 mg/kg body weight for a period of 4 to 21 days.[1][5] A control group should receive the vehicle (e.g., corn oil) only.

-

Sample Collection: At the end of the treatment period, euthanize the animals and perfuse the liver with ice-cold saline. Excise the liver, weigh it, and immediately process it for subcellular fractionation or snap-freeze it in liquid nitrogen for later RNA or protein analysis.

Subcellular Fractionation: Isolation of Peroxisomes and Mitochondria

Objective: To separate peroxisomes and mitochondria from liver homogenates to allow for specific enzyme activity assays.

Protocol (based on differential centrifugation):

-

Homogenization: Mince the fresh liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA).

-

Low-Speed Centrifugation: Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Mitochondrial Pellet: Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.

-

Peroxisomal/Lysosomal Pellet: Transfer the resulting supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to pellet the light mitochondrial fraction containing peroxisomes and lysosomes.

-

Further Purification: The crude mitochondrial and peroxisomal fractions can be further purified using density gradient centrifugation (e.g., with Percoll or sucrose gradients).

Northern Blot Analysis for mRNA Quantification

Objective: To determine the relative abundance of specific mRNA transcripts for fatty acid oxidation enzymes.

Protocol:

-

RNA Isolation: Extract total RNA from frozen liver tissue using a guanidinium thiocyanate-phenol-chloroform-based method.

-

Gel Electrophoresis: Separate 10-20 µg of total RNA on a 1% agarose gel containing formaldehyde to denature the RNA.

-

Transfer: Transfer the separated RNA to a nylon membrane via capillary blotting.

-

Hybridization: Prehybridize the membrane and then hybridize with a radiolabeled cDNA probe specific for the target gene (e.g., ACOX1, CPT1).

-

Washing: Wash the membrane under stringent conditions to remove non-specifically bound probe.

-